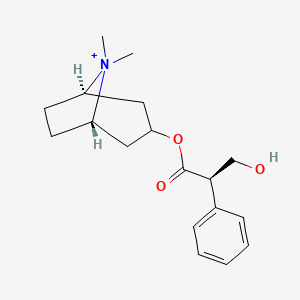
3-カルバモイル安息香酸
概要
説明
3-Carbamoylbenzoic acid, also known as 3-(aminocarbonyl)benzoic acid, is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzoic acid where the carboxyl group is substituted with a carbamoyl group at the third position.
科学的研究の応用
3-Carbamoylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with anti-inflammatory and antimicrobial properties.
作用機序
Target of Action
3-Carbamoylbenzoic acid is a derivative of carbamoylbenzoic acid . It has been found to inhibit the activity of Human Apurinic/Apyrimidinic Endonuclease 1 (APE1) , a key enzyme involved in the DNA base excision repair pathway. APE1 plays a crucial role in maintaining genome stability, making it a significant target for 3-Carbamoylbenzoic acid.
Pharmacokinetics
It is known to have high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good membrane permeability These properties could contribute to its bioavailability
将来の方向性
The future directions of 3-Carbamoylbenzoic acid research are likely to involve further exploration of its potential as a component in the synthesis of small-molecule inhibitors . The aim would be to increase the activity and cytotoxicity of these inhibitors, which could have significant implications for the treatment of various health conditions .
生化学分析
Cellular Effects
3-Carbamoylbenzoic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, 3-Carbamoylbenzoic acid can impact cell signaling pathways, altering the way cells respond to external stimuli. These effects are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of 3-Carbamoylbenzoic acid involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, inhibiting or activating their activity. For example, 3-Carbamoylbenzoic acid can inhibit the activity of certain carboxylesterases, leading to changes in metabolic pathways. Additionally, the compound can influence gene expression by binding to transcription factors or other regulatory proteins. These interactions are essential for understanding the molecular mechanisms underlying the compound’s effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Carbamoylbenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Carbamoylbenzoic acid can degrade over time, leading to changes in its biochemical properties and cellular effects. Additionally, long-term exposure to the compound can result in alterations in cellular function, highlighting the importance of considering temporal effects in experimental studies .
Dosage Effects in Animal Models
The effects of 3-Carbamoylbenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Studies have also shown that high doses of 3-Carbamoylbenzoic acid can result in toxic or adverse effects, emphasizing the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
3-Carbamoylbenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, 3-Carbamoylbenzoic acid can be metabolized by carboxylesterases, resulting in the production of metabolites that participate in other biochemical reactions. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Carbamoylbenzoic acid within cells and tissues are essential for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, 3-Carbamoylbenzoic acid can accumulate in specific tissues, influencing its localization and activity. These factors are important for determining the compound’s therapeutic potential and its effects on different tissues .
Subcellular Localization
The subcellular localization of 3-Carbamoylbenzoic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-Carbamoylbenzoic acid may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its role in cellular processes and its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: 3-Carbamoylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzoic acid with ammonium carbonate, followed by catalytic hydrogenation to reduce the nitro group to an amino group, which is then converted to a carbamoyl group . Another method involves the direct reaction of 3-aminobenzoic acid with phosgene or its derivatives to introduce the carbamoyl group .
Industrial Production Methods: In industrial settings, the production of 3-carbamoylbenzoic acid often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as nitration, reduction, and carbamoylation, with careful control of reaction conditions to ensure the desired product is obtained .
化学反応の分析
Types of Reactions: 3-Carbamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3-Aminobenzoic acid.
Substitution: Nitro, halo, or other substituted benzoic acids.
類似化合物との比較
4-Carbamoylbenzoic acid: Similar structure but with the carbamoyl group at the fourth position.
2-Carbamoylbenzoic acid: Carbamoyl group at the second position.
3-Aminobenzoic acid: Similar structure but with an amino group instead of a carbamoyl group.
Uniqueness: 3-Carbamoylbenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carbamoyl group affects the compound’s ability to participate in specific reactions and interact with biological targets, making it distinct from its isomers and analogs .
特性
IUPAC Name |
3-carbamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUKYCZRWSQGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196309 | |
| Record name | Benzoic acid, 3-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4481-28-1 | |
| Record name | 3-(Aminocarbonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4481-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isophthalamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carbamoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPHTHALAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86ZTG9TZOB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-carbamoylbenzoic acid derivatives affect their potency as APE1 inhibitors?
A2: The study highlights that structural modifications to the 3-carbamoylbenzoic acid scaffold can significantly impact the inhibitory potency of these compounds against APE1. [] While the specific structure-activity relationships are not extensively discussed in this paper, it mentions that several modifications led to derivatives with low micromolar IC50 values, indicating their potential as APE1 inhibitors. Further research is needed to fully understand the impact of different substituents on the 3-carbamoylbenzoic acid scaffold on APE1 inhibition and to optimize the structure for improved potency and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Chloro-3-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225885.png)

![N'-[2-[[1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]-2-furancarbohydrazide](/img/structure/B1225889.png)

![3-chloro-N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1225894.png)
![N-(2-furanylmethyl)-2-(4-oxo-6-phenyl-3-thieno[2,3-d]pyrimidinyl)acetamide](/img/structure/B1225895.png)
![N-[3-[[(4-nitrophenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225896.png)
![2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone](/img/structure/B1225898.png)
![1-[2-[(3-Chloro-4-methoxyphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1225899.png)
![4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate](/img/structure/B1225900.png)

![1-(2-Benzofuranyl)-2-[[1-(2,4,6-trimethylphenyl)-5-tetrazolyl]thio]ethanone](/img/structure/B1225908.png)
![1-[2-(4-Chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea](/img/structure/B1225909.png)

